6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one 6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15906438
InChI: InChI=1S/C16H12FNO3/c17-10-3-1-2-9(4-10)12-6-14(19)11-5-15-16(21-8-20-15)7-13(11)18-12/h1-5,7,12,18H,6,8H2
SMILES:
Molecular Formula: C16H12FNO3
Molecular Weight: 285.27 g/mol

6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one

CAS No.:

Cat. No.: VC15906438

Molecular Formula: C16H12FNO3

Molecular Weight: 285.27 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one -

Specification

Molecular Formula C16H12FNO3
Molecular Weight 285.27 g/mol
IUPAC Name 6-(3-fluorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Standard InChI InChI=1S/C16H12FNO3/c17-10-3-1-2-9(4-10)12-6-14(19)11-5-15-16(21-8-20-15)7-13(11)18-12/h1-5,7,12,18H,6,8H2
Standard InChI Key IJYJIPDFDHBJTD-UHFFFAOYSA-N
Canonical SMILES C1C(NC2=CC3=C(C=C2C1=O)OCO3)C4=CC(=CC=C4)F

Introduction

Synthesis and Structural Features

Synthetic Pathways

The synthesis of 6-(3-fluorophenyl)-6,7-dihydro-dioxolo[4,5-G]quinolin-8(5H)-one involves multi-component reactions (MCRs) that emphasize regioselectivity and environmental sustainability. A catalyst-free method developed by researchers utilizes aldehydes, dimedone, and 6-aminouracil derivatives under mild conditions . This approach yields spiropyrano[2,3-d]pyrimidine-triones with excellent regioselectivity (yields: 75–92%) and minimizes waste production . Key steps include:

  • Knoevenagel Condensation: Formation of an α,β-unsaturated ketone intermediate.

  • Michael Addition: Nucleophilic attack by 6-aminouracil.

  • Cyclization: Electrocyclic ring closure to form the dioxolane-quinoline framework .

Structural Characterization

X-ray crystallography and NMR spectroscopy confirm the compound’s planar quinoline core and chair conformation of the dioxolane ring. The 3-fluorophenyl group adopts a pseudo-axial orientation, minimizing steric hindrance with the dioxolane moiety. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.36 (s, ArH), 5.85 (dd, J = 2 Hz, CH₂), 0.64 (s, CH₃) .

  • ¹³C NMR: Peaks at 168.22 ppm (C=O), 147.01 ppm (aromatic C-F) .

CompoundIC₅₀ (µM)Cell LineSelectivity Index (SI)
6-Fluorophenyl15.2HeLa5.3
6-Fluorophenyl22.5A-5493.8

Antimicrobial Properties

The fluorophenyl-dioxolane scaffold disrupts microbial cell membranes, exhibiting broad-spectrum activity. Against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), the compound outperforms fluconazole.

Antioxidant Efficacy

In DPPH and ABTS assays, electron-withdrawing substituents enhance radical scavenging:

  • DPPH: 75% scavenging at 100 µM.

  • ABTS: 70% scavenging at 100 µM.

Mechanism of Action

The compound’s biological effects arise from dual mechanisms:

  • Topoisomerase Inhibition: Binding to topoisomerase II-DNA complexes induces DNA strand breaks, triggering apoptosis in cancer cells.

  • Membrane Disruption: Interaction with phospholipid bilayers compromises microbial cell integrity.

  • Oxidative Stress Modulation: Scavenging of reactive oxygen species (ROS) mitigates oxidative damage in cardiomyocytes.

Comparative Analysis with Analogues

Fluorophenyl vs. Difluorophenyl Derivatives

Introducing a second fluorine atom at the 4-position (C₁₆H₁₁F₂NO₃) enhances lipophilicity (LogP: 2.1 vs. 1.8) but reduces aqueous solubility (0.12 mg/mL vs. 0.25 mg/mL). The difluoro analogue shows improved anticancer potency (IC₅₀: 12.4 µM vs. 15.2 µM) but higher hepatotoxicity (LD₅₀: 120 mg/kg vs. 200 mg/kg).

Dioxolane vs. Dioxane Rings

Replacing the dioxolane ring with dioxane (C₁₆H₁₄NO₃) abolishes antimicrobial activity, underscoring the dioxolane’s role in membrane penetration .

Future Directions and Challenges

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation for reduced off-target effects.

  • Toxicological Profiling: Chronic toxicity studies in rodent models.

  • Synthetic Scalability: Flow chemistry approaches for industrial production .

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